
2-(6-Bromopyridin-2-yl)-2-oxoethyl2-(2-chloro-1,3-thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-bromopyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate is a complex organic compound that features both pyridine and thiazole moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-(6-bromopyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Moiety: The pyridine ring is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thiazole Synthesis: The thiazole ring is synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling Reaction: The brominated pyridine and the thiazole derivative are then coupled using a suitable base and solvent to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often employing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(6-bromopyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, allowing for the introduction of various functional groups. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(6-bromopyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(6-bromopyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of biological pathways. These interactions can lead to the inhibition or activation of specific enzymes, affecting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other pyridine-thiazole derivatives, such as:
- 2-(6-chloropyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate
- 2-(6-fluoropyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate
Compared to these compounds, 2-(6-bromopyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate may exhibit different reactivity and biological activity due to the presence of the bromine atom, which can influence its electronic properties and steric interactions.
Properties
Molecular Formula |
C12H8BrClN2O3S |
|---|---|
Molecular Weight |
375.63 g/mol |
IUPAC Name |
[2-(6-bromopyridin-2-yl)-2-oxoethyl] 2-(2-chloro-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C12H8BrClN2O3S/c13-10-3-1-2-8(16-10)9(17)5-19-11(18)4-7-6-20-12(14)15-7/h1-3,6H,4-5H2 |
InChI Key |
GFXSWZUKYUALKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)COC(=O)CC2=CSC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


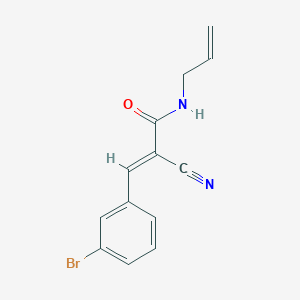
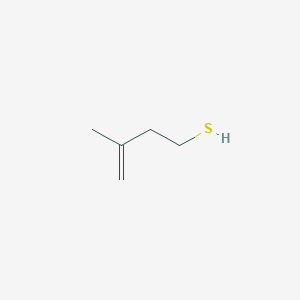



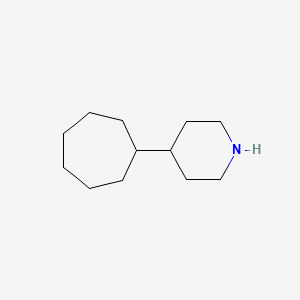
![Methyl[(1-methylcyclopentyl)methyl]aminehydrochloride](/img/structure/B13581744.png)
![tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13581745.png)


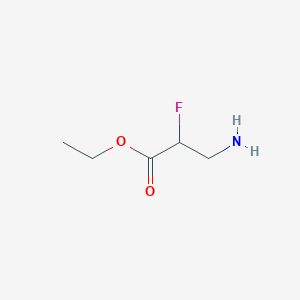
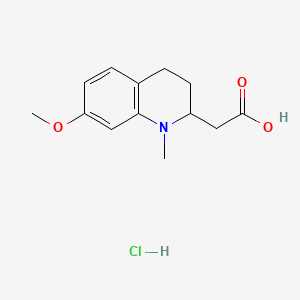

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13581789.png)
